4-chloro-N-3-isoxazolylbenzenesulfonamide
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Overview
Description
4-chloro-N-3-isoxazolylbenzenesulfonamide, also known as Sulfachloropyridazine, is a sulfonamide antibiotic used in the treatment of bacterial infections in both humans and animals. It was first synthesized in the 1940s and has since been extensively researched for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
4-chloro-N-3-isoxazolylbenzenesulfonamideyridazine works by inhibiting the synthesis of dihydrofolic acid, a key precursor to the synthesis of nucleic acids in bacteria. This leads to the inhibition of bacterial growth and replication. The mechanism of action of 4-chloro-N-3-isoxazolylbenzenesulfonamideyridazine has been well-studied and is a key area of research in the field of antimicrobial drug development.
Biochemical and Physiological Effects:
4-chloro-N-3-isoxazolylbenzenesulfonamideyridazine has been shown to have both biochemical and physiological effects on bacteria. It has been shown to inhibit the synthesis of dihydrofolic acid, which is essential for bacterial growth and replication. It also affects the permeability of bacterial cell membranes, making them more susceptible to other antimicrobial agents.
Advantages and Limitations for Lab Experiments
4-chloro-N-3-isoxazolylbenzenesulfonamideyridazine has several advantages and limitations when used in laboratory experiments. Its ability to inhibit the growth of a wide range of bacteria makes it a valuable tool in the study of bacterial physiology and pathogenesis. However, its effectiveness can be limited by the development of bacterial resistance, which is a common problem with many antimicrobial agents.
Future Directions
There are several future directions for research on 4-chloro-N-3-isoxazolylbenzenesulfonamideyridazine. One area of research is the development of new analogs and derivatives of 4-chloro-N-3-isoxazolylbenzenesulfonamideyridazine with improved efficacy and reduced toxicity. Another area of research is the study of the mechanism of action of 4-chloro-N-3-isoxazolylbenzenesulfonamideyridazine in greater detail, with the aim of developing new antimicrobial agents that target different aspects of bacterial physiology and pathogenesis. Overall, 4-chloro-N-3-isoxazolylbenzenesulfonamideyridazine remains an important tool in the study of bacterial infections and has the potential to lead to the development of new and more effective antimicrobial agents.
Synthesis Methods
The synthesis of 4-chloro-N-3-isoxazolylbenzenesulfonamideyridazine involves the reaction of 4-chloropyridazine with sodium hydroxide and then with sulfanilamide. The resulting compound is then purified and crystallized to obtain the final product. This synthesis method has been well-established and is widely used in the production of 4-chloro-N-3-isoxazolylbenzenesulfonamideyridazine for both clinical and research purposes.
Scientific Research Applications
4-chloro-N-3-isoxazolylbenzenesulfonamideyridazine has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the growth of a wide range of bacteria, including both gram-positive and gram-negative bacteria. This makes it a valuable tool in the study of bacterial physiology and pathogenesis.
properties
IUPAC Name |
4-chloro-N-(1,2-oxazol-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O3S/c10-7-1-3-8(4-2-7)16(13,14)12-9-5-6-15-11-9/h1-6H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWFUNJIFBLVQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=NOC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(1,2-oxazol-3-yl)benzenesulfonamide |
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